molecular formula C20H20FN3O3S2 B2970444 N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-14-7

N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2970444
CAS No.: 941893-14-7
M. Wt: 433.52
InChI Key: DAJIBQXOKVWSJM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic chemical compound designed for research and development purposes. Its structure incorporates a 4-fluorobenzo[d]thiazole unit, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that derivatives containing the 4-fluorobenzo[d]thiazole core have been investigated as key structural components in the development of novel therapeutic agents, showing promise in areas such as anticancer research . The specific integration of this moiety with a tosylpiperidine carboxamide group suggests this compound may be of interest for structure-activity relationship (SAR) studies, particularly in the exploration of kinase inhibition or other targeted biological pathways . Researchers may find this compound valuable for probing new chemical space in drug discovery efforts. The compound is supplied with the understanding that it is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-5-7-15(8-6-13)29(26,27)24-11-9-14(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,14H,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJIBQXOKVWSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure combines a fluorinated benzothiazole moiety with a tosylpiperidine, which may confer various biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H21FN4O3S
  • Molecular Weight : 448.53 g/mol
  • Structure :
    • Contains a benzothiazole ring substituted with a fluorine atom.
    • Features a tosyl group linked to a piperidine ring.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease pathways, enhancing their therapeutic potential.
  • Receptor Binding : Molecular docking studies suggest that these compounds can interact with various biological receptors, potentially modulating their activity.

Therapeutic Applications

The specific biological activity of this compound is still under investigation. However, its structural similarities to other bioactive compounds suggest potential applications in:

  • Anticancer Therapy : Related compounds have shown promise in targeting cancer cell proliferation.
  • Antimicrobial Activity : Studies indicate that benzothiazole derivatives possess antimicrobial properties.

Case Studies

  • Anticancer Activity :
    • A study explored the effects of benzothiazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Research demonstrated that certain benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.

Interaction Studies

Table 1 summarizes interaction studies involving this compound and its analogs:

Compound NameTarget Enzyme/ReceptorBinding AffinityBiological Effect
Compound AEnzyme XHighInhibition
Compound BReceptor YModerateModulation
This compoundEnzyme ZPending ResearchTBD

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide with its closest analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
N-(4-fluorobenzo[d]thiazol-2-yl)-... F (4) C20H20FN3O3S2 ~433.5 Electronegative, smaller size
N-(4-chlorobenzo[d]thiazol-2-yl)-... Cl (4) C20H20ClN3O3S2 450.0 Larger, more lipophilic
N-(4-(benzo[d]thiazol-2-yl)phenyl)-... None (phenyl) C26H25N3O3S2 492.14 Bulkier structure, no halogen

Key Observations:

  • Halogen Effects: The fluorine substituent reduces molecular weight compared to the chloro analog (~433.5 vs. Chlorine’s larger size and lipophilicity may favor membrane permeability but increase metabolic oxidation risks .
  • Core Modifications : The phenyl-substituted analog (C26H25N3O3S2) lacks a halogen but incorporates a bulkier benzothiazole-phenyl group, which could alter target binding kinetics or selectivity .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm the presence of the fluorobenzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm), tosyl group (δ 2.4 ppm for CH3), and piperidine carbons (δ 40–60 ppm).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~460–480).
  • HPLC : Use a C18 column with acetonitrile/water mobile phase (retention time ~10–15 min) to assess purity .

How can synthetic yields be optimized for large-scale production?

Advanced Research Question
Low yields (e.g., 6–24% in similar compounds) often arise from steric hindrance or poor solubility. Strategies include:

  • Solvent Optimization : Switch from DMF to THF or dichloromethane to improve reaction homogeneity.
  • Catalysis : Use DMAP or triethylamine to enhance coupling efficiency.
  • Temperature Control : Perform reactions at 0–5°C to minimize side products .

What methodologies are suitable for evaluating biological activity, such as kinase inhibition?

Advanced Research Question

  • Enzyme Assays : Test CDK7 inhibition (IC50) using recombinant kinase and ATP-competitive assays (e.g., ADP-Glo™).
  • Cell-Based Studies : Measure antiproliferative activity in cancer cell lines (e.g., MTT assay) with EC50 calculations.
  • D1 Protease Inhibition : Use fluorescence-based protease activity assays, as suggested for structurally related herbicidal targets .

How can structure-activity relationships (SAR) be explored for this compound?

Advanced Research Question

  • Modifications : Replace the 4-fluorobenzo[d]thiazole with 4-chloro or 4-methoxy analogs to assess electronic effects.
  • Tosyl Group Alternatives : Test mesyl or acetyl groups to evaluate steric impact on target binding.
  • Piperidine Substitution : Introduce methyl or fluorine at the 3-position of the piperidine ring to probe conformational flexibility .

How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

Advanced Research Question
Discrepancies may arise from metabolic instability or poor bioavailability. Address by:

  • Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways.
  • Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability.
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if potency varies .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of aerosols.
  • First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for skin contact .

How can computational modeling guide target identification?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding to CDK7 or D1 protease (PDB IDs: 5FIT, 3W2P).
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical hydrogen bonds with the tosyl group and fluorobenzo[d]thiazole .

What approaches assess metabolic stability and metabolite identification?

Advanced Research Question

  • In Vitro : Incubate with rat/human liver microsomes and analyze via LC-MS/MS. Major metabolites may include hydroxylated piperidine or defluorinated derivatives.
  • In Vivo : Administer to rodents and collect bile/urine for metabolite profiling using high-resolution MS .

How can patent landscapes inform novel therapeutic applications?

Advanced Research Question

  • Prior Art : Review patents on CDK7 inhibitors (e.g., WO2023056478A1) to avoid infringement.
  • Novel Claims : Focus on combination therapies (e.g., with PARP inhibitors) or orphan indications (e.g., glioblastoma) .

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